Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-

Catalog No.
S12307638
CAS No.
102862-21-5
M.F
C13H9N3O3
M. Wt
255.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-

CAS Number

102862-21-5

Product Name

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-

IUPAC Name

3-(4-nitrophenyl)imidazo[1,2-a]pyridin-2-ol

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

InChI

InChI=1S/C13H9N3O3/c17-13-12(15-8-2-1-3-11(15)14-13)9-4-6-10(7-5-9)16(18)19/h1-8,17H

InChI Key

ANZCHBAAGOTPMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-])O

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- is a heterocyclic compound that features an imidazole ring fused to a pyridine ring, with a hydroxyl group at the 2-position and a nitrophenyl group at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities and potential therapeutic applications. The presence of the nitrophenyl substituent significantly influences its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry.

The reactions involving Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- typically include:

  • Nucleophilic substitutions: The hydroxyl group can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction reactions: The nitro group can be reduced to an amine, modifying the compound's biological activity.
  • Formation of metal complexes: The nitrogen atoms in the imidazole and pyridine rings can coordinate with metal ions, leading to various coordination compounds.

These reactions are significant for synthesizing derivatives with enhanced biological properties or altered pharmacological profiles.

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- exhibits a range of biological activities:

  • Antiviral: Compounds in this class have shown efficacy against various viral infections.
  • Antibacterial: They display significant antibacterial properties against several pathogens.
  • Antiparasitic: Some derivatives have been effective against parasitic infections.
  • Anti-inflammatory: The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases.
  • Cholinesterase inhibition: Certain derivatives act as inhibitors of acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's disease .

Several synthetic routes have been developed for Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-:

  • Iodine-catalyzed synthesis: This method involves the reaction of appropriate starting materials under iodine catalysis to yield high-purity products .
  • One-pot reactions: Various one-pot synthesis methods have been reported that simplify the process by combining multiple steps into a single reaction flask.
  • Reduction methods: Nitro-substituted precursors can be reduced to amines using catalytic hydrogenation or other reducing agents, allowing for the modification of biological activity .

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- has potential applications in:

  • Pharmaceutical development: Due to its diverse biological activities, it is being explored as a lead compound for developing new drugs targeting various diseases.
  • Fluorescent probes: The compound's structure allows it to be used in fluorescent applications for biological imaging and sensing .
  • Chemical biology: It serves as a tool compound for studying biological mechanisms and interactions within cellular systems.

Interaction studies have shown that Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- can interact with various biological targets:

  • Enzyme inhibition: Studies indicate that this compound can inhibit key enzymes such as acetylcholinesterase and other targets involved in disease pathways.
  • Receptor binding: It may bind to specific receptors in the central nervous system, influencing neurotransmitter signaling pathways.

These interactions highlight its potential as a therapeutic agent in treating neurological disorders and other conditions.

Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- shares structural features with several related compounds. Below are some similar compounds along with their unique characteristics:

Compound NameUnique Features
Imidazo[1,2-a]pyridin-3-carbonitrileExhibits potent anticancer activity
Imidazo[1,2-a]pyridineKnown for sedative and anxiolytic properties
Imidazo[1,2-a]pyridin-2-thiolDisplays antioxidant properties
N-(tert-butyl)-imidazo[1,2-a]pyridinShows enhanced cholinesterase inhibition

These compounds demonstrate varying degrees of biological activity and therapeutic potential. The unique combination of the hydroxyl and nitrophenyl groups in Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)- distinguishes it from these analogs by potentially enhancing its solubility and reactivity compared to others lacking such substituents.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

255.06439116 g/mol

Monoisotopic Mass

255.06439116 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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